(S)-2-(trifluoromethyl)azetidine tosylate
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Overview
Description
(S)-2-(trifluoromethyl)azetidine tosylate is a compound that features a four-membered azetidine ring with a trifluoromethyl group attached to the second carbon atom. The tosylate group is a common leaving group in organic synthesis, making this compound a valuable intermediate in various chemical reactions. The presence of the trifluoromethyl group imparts unique chemical properties, such as increased lipophilicity and metabolic stability, which are beneficial in pharmaceutical and agrochemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(trifluoromethyl)azetidine tosylate typically involves the trifluoromethylation of azetidine derivatives. One common method is the reaction of azetidine with trifluoromethylating agents such as Umemoto’s reagent under mild conditions . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like acetonitrile. The tosylate group can be introduced by reacting the resulting trifluoromethylated azetidine with p-toluenesulfonyl chloride in the presence of a base .
Industrial Production Methods
Industrial production of this compound often involves continuous flow chemistry techniques to ensure high yield and purity. The use of flow reactors allows for precise control over reaction conditions, such as temperature and pressure, leading to more efficient and scalable production .
Chemical Reactions Analysis
Types of Reactions
(S)-2-(trifluoromethyl)azetidine tosylate undergoes various types of chemical reactions, including:
Nucleophilic substitution: The tosylate group can be replaced by nucleophiles such as amines, alcohols, and thiols.
Oxidation: The azetidine ring can be oxidized to form azetidinones under specific conditions.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines.
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent for the trifluoromethyl group.
Major Products Formed
Scientific Research Applications
(S)-2-(trifluoromethyl)azetidine tosylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (S)-2-(trifluoromethyl)azetidine tosylate involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity to these targets by increasing hydrophobic interactions and metabolic stability . The azetidine ring’s strain-driven reactivity allows it to participate in various chemical transformations, making it a versatile intermediate in synthetic chemistry .
Comparison with Similar Compounds
Similar Compounds
- (S)-2-(trifluoromethyl)azetidine hydrochloride
- (S)-2-(trifluoromethyl)azetidine acetate
- (S)-2-(trifluoromethyl)azetidine triflate
Uniqueness
(S)-2-(trifluoromethyl)azetidine tosylate is unique due to its tosylate group, which is a better leaving group compared to other similar compounds. This property makes it more reactive in nucleophilic substitution reactions, providing a broader range of synthetic applications .
Properties
IUPAC Name |
4-methylbenzenesulfonic acid;(2S)-2-(trifluoromethyl)azetidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3S.C4H6F3N/c1-6-2-4-7(5-3-6)11(8,9)10;5-4(6,7)3-1-2-8-3/h2-5H,1H3,(H,8,9,10);3,8H,1-2H2/t;3-/m.0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDFFBCXHVADOPM-HVDRVSQOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1CNC1C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1CN[C@@H]1C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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